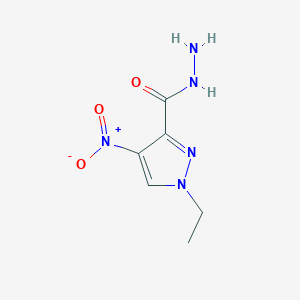

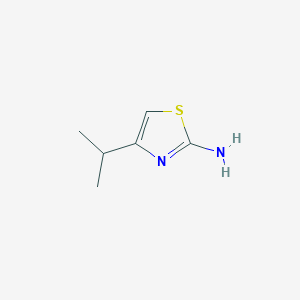

2-Amino-4-isopropil-1,3-tiazol

Descripción general

Descripción

4-Isopropyl-1,3-thiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. The isopropyl group attached to the thiazole ring indicates that this compound may have unique properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and components. For instance, novel imidazo[2,1-b]thiazol-5-amine derivatives, which are structurally related to 4-Isopropyl-1,3-thiazol-2-amine, were synthesized using a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . This method shows the potential for creating a variety of thiazole derivatives by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various analytical techniques. For example, the X-ray single crystal technique was employed to determine the structure and Z/E isomerism configuration of 4-thiazolidinone derivatives . This level of structural analysis is crucial for understanding the chemical behavior and potential applications of compounds like 4-Isopropyl-1,3-thiazol-2-amine.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, leading to the formation of various biologically active compounds. The synthesis of metal complexes of thiadiazol-amine derivatives, for instance, involves the reaction of N-phenylhydrazinecarbothioamide with an isopropoxybenzoic acid . These reactions highlight the reactivity of thiazole compounds and their ability to form complexes with metals, which could be of interest in the development of new materials or catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The synthesis of metal complexes of thiadiazol-amine derivatives and their characterization by elemental analysis, FT-IR, UV/visible spectra, and other techniques provide insights into the properties of these compounds . Such analyses are essential for understanding how these compounds interact with their environment and for predicting their behavior in various applications.

Aplicaciones Científicas De Investigación

Aplicaciones Farmacéuticas

Los tiazoles, incluido el 2-Amino-4-isopropil-1,3-tiazol, son un andamiaje básico que se encuentra en muchos compuestos naturales y fármacos sintéticos . Aparecen en antibióticos como la bacitracina y la penicilina . También se utilizan en varios fármacos sintéticos como la sulfa de acción corta sulfathiazol .

Aplicaciones Antidepresivas

Los tiazoles se utilizan en la formulación de pramipexol, un fármaco antidepresivo .

Aplicaciones Antiulcerosas

Los tiazoles se utilizan en la formulación de nizatidina, un agente antiulceroso .

Aplicaciones Antiinflamatorias

Los tiazoles se utilizan en la formulación de meloxicam, un fármaco antiinflamatorio . Algunos derivados de tiazol también han mostrado actividades analgésicas y antiinflamatorias significativas .

Aplicaciones Antirretrovirales

Los tiazoles se utilizan en la formulación de ritonavir, un fármaco que se utiliza en el tratamiento del VIH/SIDA .

Aplicaciones en el Tratamiento del Cáncer

Los tiazoles se utilizan en la formulación de tiazofurina, un fármaco que se utiliza en el tratamiento del cáncer .

Aplicaciones Antifúngicas

El medicamento antifúngico abafungin, que se utiliza para suprimir las infecciones cutáneas causadas por varios hongos, contiene tiazol .

Aplicaciones Industriales

Los tiazoles tienen utilidad en el campo de los fotosensibilizadores, la vulcanización del caucho, los cristales líquidos, los sensores, los protectores solares, los catalizadores, los colorantes, los pigmentos y los cromóforos .

Mecanismo De Acción

Target of Action

Thiazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors, and play a role in numerous biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Propiedades

IUPAC Name |

4-propan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPVXXJBWWYOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427708 | |

| Record name | 4-isopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79932-20-0 | |

| Record name | 4-isopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

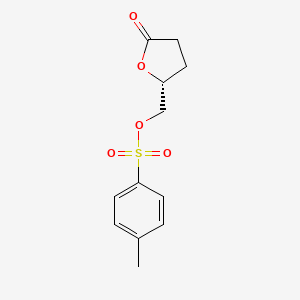

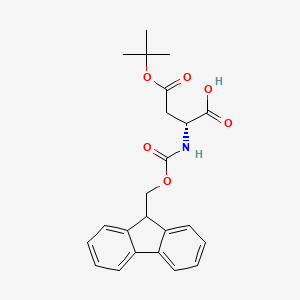

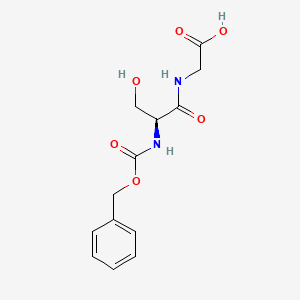

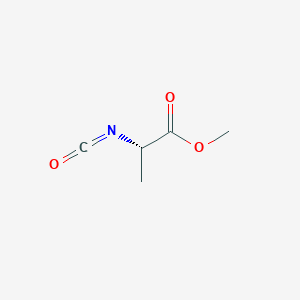

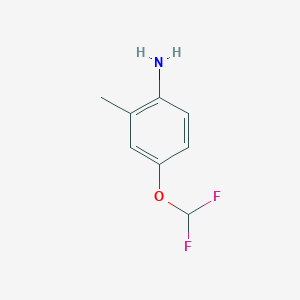

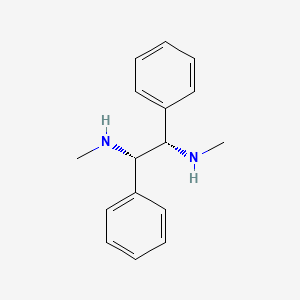

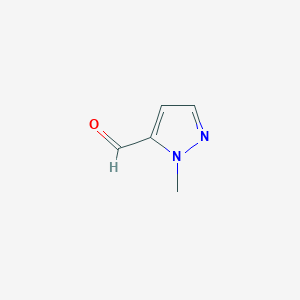

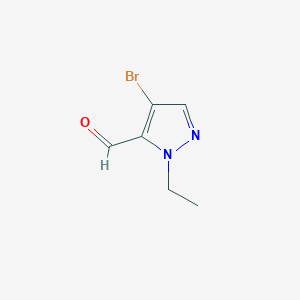

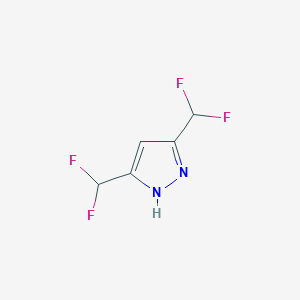

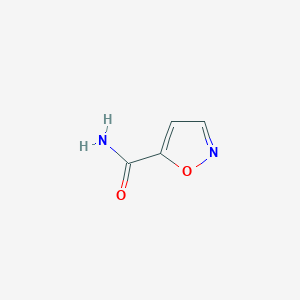

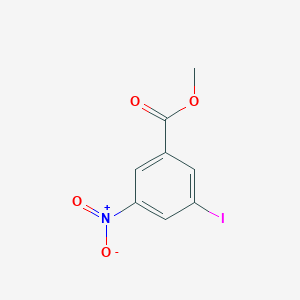

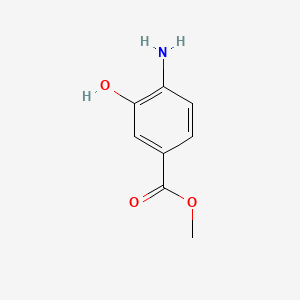

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)